molecular formula C8H11N3OS B2905727 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 24248-68-8

2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2905727
CAS No.: 24248-68-8
M. Wt: 197.26
InChI Key: RHYVGTRJURYESC-UHFFFAOYSA-N
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Description

2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide represents a privileged chemical scaffold in medicinal chemistry with demonstrated research value across multiple biological domains. This compound serves as a core structure for developing novel pharmacologically active agents, with its derivatives showing significant promise in targeting infectious diseases and modulating key cellular receptors. Derivatives of this tetrahydrothieno[2,3-c]pyridine scaffold have been designed and synthesized as potent inhibitors of Mycobacterium tuberculosis pantothenate synthetase (PS) , a crucial enzyme for bacterial survival, establishing its potential in anti-tuberculosis drug discovery . Furthermore, this chemical series has been investigated as anti-Gram-negative bacterial agents , with mechanistic studies indicating action on the outer membrane protein BamA and the cell wall . In neuroscience and cardiology research, substituted 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines have been extensively explored as modulators of the A1 Adenosine Receptor (A1AR) . These compounds can exhibit complex activity profiles, functioning as either allosteric modulators to enhance agonist action or as orthosteric antagonists to block receptor function, depending on the specific substituents and research conditions . The structural versatility of this scaffold allows for synthetic modifications at multiple positions, enabling researchers to fine-tune properties for specific biological targets and optimize drug-like characteristics. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS/c9-7(12)6-4-1-2-11-3-5(4)13-8(6)10/h11H,1-3,10H2,(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYVGTRJURYESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=C(S2)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile with ammonia under specific conditions to introduce the carboxamide group.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction environments to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is studied for its potential biological activity. It has been investigated as an allosteric modulator of adenosine receptors, which play a crucial role in various physiological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide exerts its effects involves its interaction with molecular targets such as adenosine receptors. By modulating these receptors, the compound can influence various signaling pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Observations :

  • Position 6: Methyl or benzyl groups enhance adenosine A1 receptor binding , while tosyl or ethoxycarbonyl groups are critical for antitubulin activity .
  • Position 3 : Carboxamide derivatives show superior solubility and receptor interactions compared to carboxylic acids or esters .
Adenosine A1 Receptor Modulation
  • 2-Amino-6-methyl-3-carboxamide derivatives exhibit potent allosteric enhancement (EC50 < 1 μM) by stabilizing the receptor’s inactive state .
  • 4-Methyl substitution on the thiophene ring increases activity, while 5-methyl has minimal effect .
  • Hydrogen bonding: The 2-amino group and 3-carboxamide form critical interactions with the receptor’s transmembrane domains .
Antitubulin and Anticancer Activity
  • 6-Ethoxycarbonyl derivatives (e.g., compound 1b ) inhibit tubulin polymerization (IC50 = 25–440 nM) by binding to the colchicine site .
  • 3-Trifluoromethylphenyl substitution (e.g., 7h ) enhances antiproliferative activity against cancer cell lines .
Anti-Mycobacterial Activity
  • 2,6-Disubstituted derivatives (e.g., 7a ) show MIC values < 1 μg/mL against Mycobacterium tuberculosis via 3D QSAR-guided optimization .

Physicochemical Properties

Compound Melting Point (°C) Solubility (H2O) Purity (HPLC) Key Reference
2-Amino-6-methyl-3-carboxamide hydrochloride 190–195 High (HCl salt) ≥95% (Method A)
6-Acetyl-2-amino-N-methyl-3-carboxamide Moderate
2-Amino-6-benzyl-3-carboxamide hydrochloride 200–205 High (HCl salt) ≥95% (Method B)

Notes:

  • Hydrochloride salts universally improve aqueous solubility, critical for in vivo studies .
  • HPLC methods (A, B, C) ensure ≥95% purity for pharmacological evaluation .

Drug Development

  • Adenosine A1 Modulators: Derivatives like PD 81,723 (2-amino-4,5-dimethyl-3-benzoylthiophene) show balanced allosteric enhancement and competitive antagonism, making them candidates for cardiovascular and neurological disorders .
  • Anticancer Agents : 6-Substituted carboxamides with trifluoromethyl or chlorophenyl groups are in preclinical trials for solid tumors .
  • Anti-TB Agents : 2,6-Disubstituted analogs optimized via CoMFA/CoMSIA models exhibit potent activity against drug-resistant TB strains .

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., δ 7.26–7.09 ppm for aromatic protons in substituted derivatives) .
  • Mass Spectrometry (MS) : HR-ESMS confirms molecular weights (e.g., [M+1]⁺ at m/z 302.1322 for C₁₆H₂₀N₃OS⁺) .
  • HPLC : Method A (Phenomenex Luna C18 column) ensures ≥95% purity using gradients of TFA-modified acetonitrile/water .

What biological targets and assays are relevant for studying this compound?

Q. Basic Biological Activity

  • A₁ Adenosine Receptors : Acts as an allosteric modulator using radioligand binding assays (e.g., displacement of [³H]CCPA) to measure IC₅₀ values .
  • Antimicrobial Activity : Tested against Mycobacterium tuberculosis (MIC = 0.23 µM) and E. coli via broth microdilution .

How can synthesis be optimized for scale-up in academic labs?

Q. Advanced Synthesis

  • Catalyst Screening : Morpholine accelerates sulfur incorporation in the Gewald reaction, reducing reaction time .
  • Salt Formation : Converting free bases to HCl salts improves aqueous solubility and stability .
  • Purification : Use preparative HPLC with SunFire C18 columns for derivatives prone to oxidation .

How should researchers address contradictory bioactivity data across studies?

Advanced Data Analysis
Contradictions in IC₅₀ values (e.g., nM vs. µM ranges) arise from:

  • Substituent Effects : 6-isopropyl vs. 6-methyl groups alter receptor binding .
  • Assay Conditions : Variations in cell lines (e.g., RAW 264.7 vs. H37Rv Mtb) or buffer pH .
    Resolution : Normalize data using internal controls (e.g., reference inhibitors) and validate via orthogonal assays (e.g., SPR for binding kinetics) .

What methodologies are used to study allosteric modulation of adenosine receptors?

Q. Advanced Receptor Studies

  • Radioligand Displacement : Measure competition with [³H]CCPA in HEK-293 cells expressing A₁ receptors .
  • cAMP Assays : Quantify inhibition of forskolin-induced cAMP production to assess functional activity .
  • Molecular Docking : Use X-ray structures (PDB: 6D26) to model interactions with transmembrane helices .

How are ADME properties evaluated for derivatives?

Q. Advanced Pharmacokinetics

  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid .
  • Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS .
  • In Vivo Models : Zebrafish assays assess toxicity and blood-brain barrier penetration .

What rational design strategies improve derivative potency?

Q. Advanced Derivative Design

  • Substituent Engineering : 6-ethyl or 6-benzyl groups enhance tubulin polymerization inhibition (IC₅₀ = 25 nM) .
  • Bioisosteres : Replace carboxamide with sulfonamide for improved metabolic stability .
  • Scaffold Hybridization : Fuse with caffeic acid to target DHFR in antimicrobial agents .

What protocols are used for antimicrobial susceptibility testing?

Q. Advanced Antimicrobial Assays

  • Broth Microdilution : Determine MICs against Mtb in Middlebrook 7H9 media .
  • Resazurin Assay : Fluorescence-based viability testing for fastidious pathogens .
  • Cytotoxicity : Counter-screen against mammalian RAW 264.7 cells to ensure selectivity .

How is tubulin polymerization inhibition studied for anticancer applications?

Q. Advanced Cancer Research

  • Turbidimetric Assays : Monitor microtubule assembly at 37°C using purified tubulin .
  • Cell Cycle Analysis : Flow cytometry (PI staining) to confirm G2/M arrest in HeLa cells .
  • Xenograft Models : Evaluate tumor growth inhibition in nude mice .

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